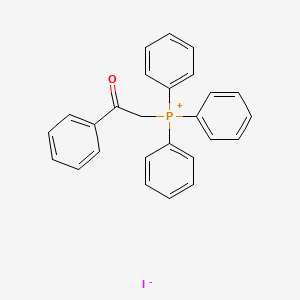
Phenacyltriphenylphosphonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenacyltriphenylphosphonium iodide is a chemical compound with the molecular formula C26H22OP+I-. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. The compound is characterized by the presence of a triphenylphosphonium group attached to a phenacyl moiety, making it a versatile intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenacyltriphenylphosphonium iodide can be synthesized through the reaction of triphenylphosphine with phenacyl bromide in the presence of an iodide source. The reaction typically occurs in a polar solvent such as acetonitrile or ethanol under reflux conditions. The general reaction scheme is as follows:
Ph3P+PhCOCH2Br+KI→PhCOCH2PPh3+I−
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Phenacyltriphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide and phenacyl iodide.
Reduction: It can be reduced to form triphenylphosphine and phenacyl alcohol.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the phenacyl group under mild conditions.
Major Products Formed:
Oxidation: Triphenylphosphine oxide and phenacyl iodide.
Reduction: Triphenylphosphine and phenacyl alcohol.
Substitution: Various phenacyl derivatives depending on the nucleophile used.
Scientific Research Applications
Phenacyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes. It also serves as a precursor for the synthesis of other phosphonium salts.
Biology: The compound is employed in the study of mitochondrial function due to its ability to target mitochondria selectively.
Industry: this compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of phenacyltriphenylphosphonium iodide involves its ability to target specific molecular pathways. The triphenylphosphonium group facilitates the compound’s accumulation in mitochondria, where it can exert its effects. The phenacyl moiety can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with cellular components. This targeting ability makes it a valuable tool in studying mitochondrial function and developing targeted therapies.
Comparison with Similar Compounds
Phenacyltriphenylphosphonium iodide can be compared with other similar compounds such as:
Benzyltriphenylphosphonium iodide: Similar structure but
Properties
CAS No. |
6230-82-6 |
|---|---|
Molecular Formula |
C26H22IOP |
Molecular Weight |
508.3 g/mol |
IUPAC Name |
phenacyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C26H22OP.HI/c27-26(22-13-5-1-6-14-22)21-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1 |
InChI Key |
HOFJGRYCTCIEJV-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


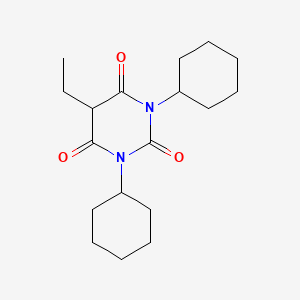
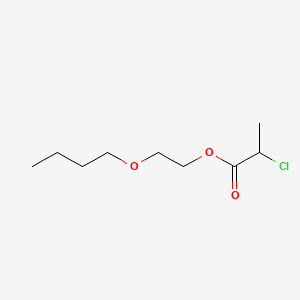
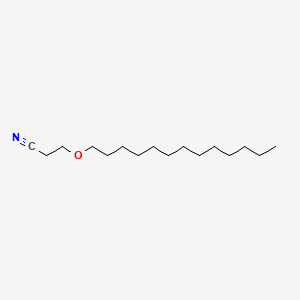
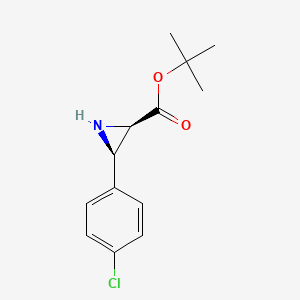
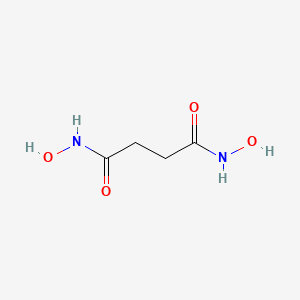

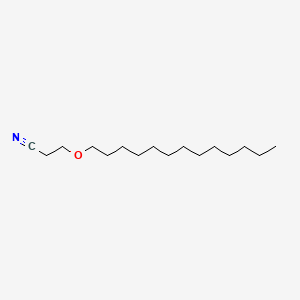
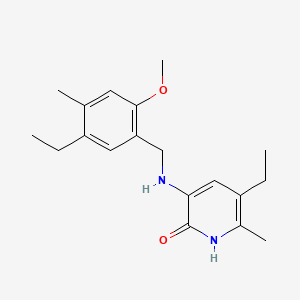

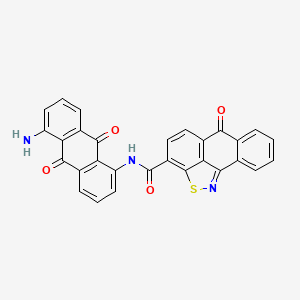
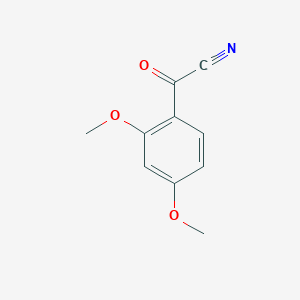
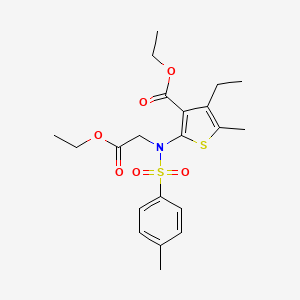
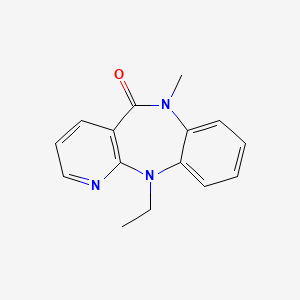
![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)
